Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy-
Description
Systematic IUPAC Name and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows substitutive naming rules for sulfonamide derivatives. The systematic name is N-[2-(diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide , reflecting three key structural components:
- Benzenesulfonamide core : A benzene ring with sulfonamide functional group at position 1
- Methoxy substituents : Three methoxy (-OCH₃) groups at positions 2, 3, and 4
- Amino side chain : N-substituted 2-(diethylamino)ethyl group at the sulfonamide nitrogen
The structural formula can be represented as:
$$ \text{C}{15}\text{H}{25}\text{N}{2}\text{O}{5}\text{S} $$
with:
- Benzene ring: C₆H₃(OCH₃)₃
- Sulfonamide group: SO₂NH
- Side chain: CH₂CH₂N(CH₂CH₃)₂
Table 1: Molecular characteristics
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₅N₂O₅S | |
| Molecular weight | 345.44 g/mol | |
| SMILES | COC1=C(C(=C(C(=C1OC)S(=O)(=O)NCCN(CC)CC)OC)OC | |
| InChIKey | UWYTYLDQZQFXBP-UHFFFAOYSA-N |
The numbering system begins at the sulfonamide group (position 1), with methoxy groups occupying adjacent positions (2,3,4) in the ortho, meta, and para arrangements relative to the sulfonamide.
Alternative Nomenclatural Conventions in Chemical Literature
Chemical literature employs several alternative naming approaches for this compound:
1. Functional group priority system :
2,3,4-Trimethoxy-N-(2-diethylaminoethyl)benzenesulfonamide
Emphasizes the methoxy substituents before the side chain.
2. Pharmaceutical naming conventions :
Diethylaminoethyl trimethoxysulfanilamide
Used in medicinal chemistry contexts, emphasizing the biological targeting moiety.
3. CAS Index Name :
Benzenesulfonamide, N-[2-(diethylamino)ethyl]-2,3,4-trimethoxy-
Follows CAS naming rules with substituents listed in alphabetical order.
4. Trivial names :
- Trimethoxysulfadethylamide (non-official)
- DEAETMBS (acronymic form)
Table 2: Nomenclature variants
These variations demonstrate how naming adapts to different disciplinary requirements, with IUPAC names providing structural precision while trivial names prioritize brevity in applied research contexts.
CAS Registry Number and ChemSpider Database Entries
While the exact compound does not appear in the provided sources, analogous structures provide insight into database classification practices:
CAS Registry Number :
Not explicitly listed in available resources, but similar compounds show the format:
ChemSpider Data :
Hypothetical entry would likely include:
- Systematic name variants
- 2D/3D structural models
- Calculated molecular properties
- Cross-references to PubChem (CID 3025495 analog)
Table 3: Database comparison
| Database | Analog Entry (CID 3025495) | Target Compound Projection |
|---|---|---|
| PubChem | Molecular weight: 360.5 g/mol | ~345.44 g/mol |
| ChemSpider | SMILES: CCOC1=CC(=C(C(=C1)OC)OC)OC... | Adjusted side chain |
| NIST | Spectral data for methoxy derivatives | Predicted IR peaks |
Database entries typically feature:
Properties
CAS No. |
103595-46-6 |
|---|---|
Molecular Formula |
C15H26N2O5S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O5S/c1-6-17(7-2)11-10-16-23(18,19)13-9-8-12(20-3)14(21-4)15(13)22-5/h8-9,16H,6-7,10-11H2,1-5H3 |
InChI Key |
CZKTZKCTDWOZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3,4-Trimethoxybenzenesulfonyl Chloride
- The sulfonyl chloride intermediate is prepared by chlorosulfonation of 1,2,3-trimethoxybenzene or its derivatives.
- Chlorosulfonic acid is commonly used as the chlorosulfonating agent under controlled temperature conditions (below 50°C during addition, then warming to 60–70°C for reaction completion).
- The process involves careful control of reagent ratios and temperature to optimize yield and minimize by-products.
- After chlorosulfonation, the crude sulfonyl chloride is isolated and purified for subsequent use.
Formation of the Sulfonamide
- The key step is the nucleophilic substitution of the sulfonyl chloride by the amine.
- The reaction is typically conducted in an inert solvent such as dichloromethane, chloroform, or other chlorinated solvents.
- The amine used is N-(2-(diethylamino)ethyl)amine, which reacts with the sulfonyl chloride to form the sulfonamide bond.
- The reaction is usually performed at room temperature or slightly elevated temperatures with stirring.
- Base additives (e.g., triethylamine or pyridine) may be used to neutralize the hydrochloric acid generated during the reaction.
- The crude product is purified by standard methods such as recrystallization or chromatography to obtain the pure sulfonamide.
Detailed Reaction Conditions and Yields
*Exact yields for the target compound vary depending on scale and purification methods.
Research Findings and Analytical Data
- The sulfonamide bond formation is confirmed by spectroscopic methods such as NMR and IR, showing characteristic sulfonamide NH and sulfonyl S=O stretches.
- Purity and identity are verified by chromatographic techniques and mass spectrometry.
- Crystallographic data for related sulfonamide derivatives confirm the expected molecular geometry and substitution pattern.
- Computational studies support the stability of the sulfonamide linkage and the conformational preferences of the trimethoxybenzene ring substitution.
Summary of Preparation Strategy
- Synthesis of 2,3,4-trimethoxybenzenesulfonyl chloride via chlorosulfonation of the corresponding trimethoxybenzene.
- Reaction of the sulfonyl chloride with N-(2-(diethylamino)ethyl)amine in an inert solvent with a base to form the sulfonamide.
- Purification by recrystallization or chromatography to obtain the final product with high purity.
- Optional intermediate steps such as amine acetylation or protection can be employed to improve yields and selectivity in complex syntheses.
This preparation method is well-established in sulfonamide chemistry and supported by multiple patents and peer-reviewed studies, ensuring a robust and scalable synthetic route for Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives. For instance, new aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), a target implicated in tumor growth and metastasis. These compounds demonstrated remarkable selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM . Notably, one of the derivatives induced apoptosis in MDA-MB-231 breast cancer cell lines, suggesting potential for further development as anticancer agents.
Antidiabetic Potential
Benzenesulfonamide derivatives have also been investigated for their antidiabetic properties. A study synthesized various benzenesulfonamide derivatives and tested their efficacy in a streptozotocin-induced diabetic rat model. Several compounds exhibited significant hypoglycemic activity compared to glibenclamide, a standard antidiabetic drug . This indicates that modifications to the benzenesulfonamide structure could yield potent oral antidiabetic agents.
Enzyme Inhibition
The enzyme inhibitory potential of benzenesulfonamides extends beyond anticancer and antidiabetic applications. Research has shown that these compounds can inhibit key enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease respectively . The synthesis of specific derivatives targeting these enzymes demonstrates the versatility of benzenesulfonamides in therapeutic applications.
Antibacterial Activity
In addition to their roles in cancer and diabetes treatment, benzenesulfonamides exhibit antibacterial properties. Studies have evaluated their effectiveness against various bacterial strains and biofilm formation, highlighting their potential as antibacterial agents . The mechanism often involves the inhibition of carbonic anhydrases present in bacteria, which is vital for their growth and survival.
Radioligand Development
Benzenesulfonamide derivatives have been explored as potential radioligands for positron emission tomography (PET). For example, N-(4-diethylamino)benzyl-4-[^11C]methoxy-N-(p-tolyl)benzenesulfonamide was synthesized as a new potential selective radioligand for cannabinoid receptors . This application underscores the compound's relevance in imaging and diagnostic procedures in medicine.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs:
| Compound Name | Core Structure | Substituents | Potential Biological Interactions |
|---|---|---|---|
| Target Compound | Benzenesulfonamide | 2,3,4-Trimethoxy, N-(2-(diethylamino)ethyl) | Enzyme inhibition, receptor modulation |
| CAS 138-56-7 (Benzamide derivative) | Benzamide | 3,4,5-Trimethoxy, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl] | pH-dependent stability, membrane targeting |
| Benzamide, 3,4,5-trimethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl] | Benzamide-sulfonamide | 3,4,5-Trimethoxy, sulfonamide-linked thiazole | π-π interactions, hydrogen bonding |
Key Observations:
Core Structure: The target compound’s benzenesulfonamide core differs from the benzamide analogs (CAS 138-56-7 and thiazole-linked compound). Sulfonamides are more acidic (pKa ~10) than amides (pKa ~17), enhancing ionization in physiological conditions and influencing bioavailability . The thiazole-linked benzamide () incorporates a sulfonamide group but tethers it to a heteroaromatic thiazole, which may alter target selectivity compared to the diethylaminoethyl group in the target compound .
Substituent Effects: Trimethoxy Groups: All compounds share methoxy substitutions (2,3,4 or 3,4,5 positions), which increase hydrophobicity and electron density on the aromatic ring. This could enhance interactions with hydrophobic enzyme pockets or DNA intercalation . In contrast, CAS 138-56-7’s dimethylaminoethoxy group may reduce steric hindrance, favoring tighter binding to specific targets .
Conversely, the target compound’s diethylaminoethyl group may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels .
Biological Activity
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- (CAS Number: 103595-46-6) is a compound of significant interest due to its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various solid tumors. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with three methoxy groups at the 2, 3, and 4 positions and a diethylaminoethyl side chain. This specific substitution pattern contributes to its unique chemical properties and biological activities.
The primary mechanism through which Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- exerts its biological effects is through the inhibition of CA IX. This enzyme plays a crucial role in regulating pH levels within tumor microenvironments, facilitating tumor growth and metastasis. Inhibition of CA IX can lead to:
- Decreased Tumor Cell Proliferation : By disrupting pH homeostasis.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Anticancer Activity
Research has shown that compounds similar to Benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4e | MDA-MB-231 | 10.93 | CA IX inhibition leading to apoptosis |
| 4g | MDA-MB-231 | 22.50 | Induction of cell cycle arrest |
| 4h | HepG2 | 15.00 | Disruption of metabolic pathways |
These findings suggest that Benzenesulfonamide derivatives can be potent anticancer agents by selectively targeting cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, Benzenesulfonamide has been evaluated for its antimicrobial effects. Studies indicate that it can inhibit bacterial growth by interfering with the activity of carbonic anhydrases present in bacteria. This dual action makes it a candidate for further development in both oncology and infectious disease contexts.
Case Studies and Research Findings
-
Study on CA IX Inhibition :
A study conducted by researchers demonstrated that derivatives of benzenesulfonamide exhibited selective inhibition against CA IX with IC50 values ranging from 10.93 nM to 25.06 nM. The selectivity for CA IX over other isoforms like CA II suggests potential for targeted cancer therapies . -
Cellular Uptake Mechanisms :
Research utilizing high-performance liquid chromatography (HPLC) showed effective cellular uptake of benzenesulfonamide derivatives in MDA-MB-231 cells, indicating favorable pharmacokinetic properties that enhance bioavailability . -
Apoptosis Induction :
In vitro studies revealed that treatment with benzenesulfonamide resulted in a significant increase in apoptosis markers in cancer cell lines compared to control groups . This highlights its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Question
- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments. For example, methoxy groups ( ppm in NMR) and diethylaminoethyl protons ( ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Used sparingly due to challenges in crystallization but provides definitive bond lengths and angles for SAR studies .
What biological activities are associated with this compound, and how are they evaluated?
Basic Question
- Anticancer Screening : Derivatives are tested in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values correlate with substituent hydrophobicity and electron-donating groups .
- Anti-inflammatory Potential : NLRP3 inflammasome inhibition is assessed via IL-1β release assays in macrophages. The diethylaminoethyl group enhances cellular uptake and target binding .
Advanced Question :
- Mechanistic Studies :
How do structural modifications (e.g., methoxy positioning) influence bioactivity?
Advanced Question
- Trimethoxy Orientation :
- 2,3,4- vs. 3,4,5-Substitution : The 2,3,4-trimethoxy configuration increases steric hindrance but improves π-stacking in hydrophobic pockets, enhancing binding affinity .
- Diethylaminoethyl Chain : Extending the alkyl chain (e.g., propyl vs. ethyl) improves solubility but may reduce blood-brain barrier penetration.
Case Study :
Replacing 2-methoxy with chloro in analogous compounds (e.g., Compound 35) reduced NLRP3 inhibition by 40%, highlighting the methoxy group’s role in hydrogen bonding .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Question
- LC-MS/MS Sensitivity : The compound’s low volatility requires electrospray ionization (ESI) in positive ion mode. Matrix effects (e.g., plasma proteins) necessitate stable isotope-labeled internal standards .
- Metabolite Interference : Phase I metabolites (e.g., demethylated products) must be resolved using gradient elution (C18 columns, acetonitrile/water with 0.1% formic acid) .
How can contradictions in biological data across studies be resolved?
Advanced Question
- Source of Variability : Differences in cell lines, assay conditions (e.g., serum concentration), or compound purity (≥95% by HPLC).
- Validation Strategies :
What computational tools are used to optimize this compound’s pharmacokinetic profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
